Ethyl 6-ethoxy-2,3,4-trimethylbenzoate
Description
Ethyl 6-ethoxy-2,3,4-trimethylbenzoate is an aromatic ester derivative characterized by a benzene ring core substituted with an ethoxy group at position 6 and methyl groups at positions 2, 3, and 4. The ethyl ester functional group at the carboxyl position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
917592-82-6 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 6-ethoxy-2,3,4-trimethylbenzoate |
InChI |
InChI=1S/C14H20O3/c1-6-16-12-8-9(3)10(4)11(5)13(12)14(15)17-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
BWVOWAYFOMYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxy-2,3,4-trimethylbenzoate typically involves the esterification of 6-ethoxy-2,3,4-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 6-ethoxy-2,3,4-trimethylbenzoic acid.
Reduction: Ethyl 6-ethoxy-2,3,4-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 6-ethoxy-2,3,4-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-2,3,4-trimethylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Utility : Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate’s commercial availability indicates demand for fluorinated benzoates in specialty chemicals. The target compound’s methyl groups may offer cost-effective alternatives in less demanding applications .
- Data Limitations: No direct studies on this compound were found in the evidence. Extrapolations from analogues suggest prioritization of solubility, stability, and bioactivity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
